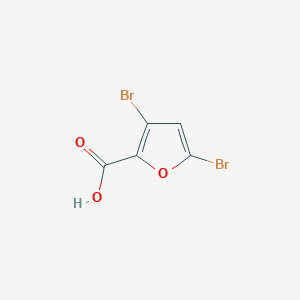

3,5-Dibromofuran-2-carboxylic acid

描述

Contextualization within Halogenated Furan (B31954) Carboxylic Acids Research

Halogenated furan carboxylic acids are a class of compounds that have garnered interest in synthetic chemistry. The introduction of halogen atoms onto the furan ring significantly alters its electronic properties and reactivity, providing handles for further chemical transformations. Research in this area often involves the direct halogenation of furan precursors or the use of pre-halogenated starting materials.

The position of the halogen and carboxylic acid groups is crucial and defines the specific reactivity and potential applications of each isomer. For instance, related compounds such as 4,5-Dibromofuran-2-carboxylic acid (CAS 2434-03-9) and 3,4-Dibromofuran-2-carboxylic acid (CAS 32460-04-1) are documented as chemical building blocks. nih.gov The synthesis of halogenated furans can be challenging due to the reactivity of the furan ring, which can be sensitive to the acidic conditions often employed in halogenation reactions. masterorganicchemistry.com

The carboxylic acid group is a key functional group, serving as a precursor for a wide range of other functionalities. It can be converted into esters, amides, acid chlorides, or be removed entirely through decarboxylation reactions. libretexts.orgnih.gov The interplay between the deactivating, electron-withdrawing effects of the bromine atoms and the carboxylic acid group, and the inherent reactivity of the furan ring, places 3,5-Dibromofuran-2-carboxylic acid in a unique chemical space.

Significance of Furan-Based Heterocycles in Contemporary Chemical Science

Furan and its derivatives are fundamental scaffolds in chemical science due to their unique structure and properties. bldpharm.com As a five-membered aromatic heterocycle containing an oxygen atom, the furan ring is electron-rich and participates in a variety of organic reactions. chemicalbook.com This reactivity makes it a versatile building block for the synthesis of more complex molecules. bldpharm.com

The significance of furan-based heterocycles is underscored by their presence in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. mdpi.com The furan nucleus has been identified as a key component in molecules exhibiting antibacterial, anti-inflammatory, and anticancer properties, among others. mdpi.com This biological relevance drives much of the research into the synthesis and functionalization of furan derivatives. The ability to modify the furan scaffold with various functional groups allows chemists to fine-tune the steric and electronic properties of a molecule, which is a critical aspect of drug discovery and materials science.

Overview of Research Trajectories for this compound

While its isomers are noted as available synthetic building blocks, specific and detailed research focusing exclusively on this compound is not widely represented in publicly accessible scientific literature. However, based on its structure, several potential research trajectories can be outlined.

One primary area of investigation would be its use as a synthetic intermediate. The bromine atoms on the furan ring are potential sites for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which would allow for the introduction of new carbon-carbon bonds. This would enable the construction of complex, poly-substituted furan systems.

Another research direction involves the reactivity of the carboxylic acid group. Its conversion to other functional groups would yield a library of novel 3,5-dibromofuran derivatives. Furthermore, decarboxylation of the acid could provide a route to 2,4-dibromofuran, a compound that may be difficult to synthesize through other means. The conditions required for such a decarboxylation would be a subject of study, as the electronic nature of the dibrominated ring would influence the reaction's feasibility. libretexts.org

Finally, given the broad biological activity of other halogenated furan derivatives, a logical research trajectory would be the synthesis and screening of compounds derived from this compound for potential pharmaceutical or agrochemical applications. Its unique substitution pattern could lead to novel biological activities not observed in other isomers.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 32460-08-5 | C₅H₂Br₂O₃ |

| 4,5-Dibromofuran-2-carboxylic acid | 2434-03-9 | C₅H₂Br₂O₃ |

| 3,4-Dibromofuran-2-carboxylic acid | 32460-04-1 | C₅H₂Br₂O₃ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKAGDBOCDYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305374 | |

| Record name | 3,5-dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-08-5 | |

| Record name | NSC170575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3,5 Dibromofuran 2 Carboxylic Acid

Direct Bromination of Furan-2-carboxylic Acid

The most straightforward conceptual approach to 3,5-dibromofuran-2-carboxylic acid is the direct bromination of furan-2-carboxylic acid. This method involves the electrophilic substitution of hydrogen atoms on the furan (B31954) ring with bromine.

Regioselective Considerations in Halogenation Processes

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the C4 and C5 positions. However, the inherent reactivity of the furan ring, particularly at the C5 position, which is para to the oxygen atom and activated by it, often leads to a mixture of products.

Controlling the regioselectivity to achieve exclusive dibromination at the C3 and C5 positions is a significant challenge. The initial bromination tends to occur at the more activated C5 position. The introduction of the first bromine atom further deactivates the ring, making the second bromination at the C3 position more difficult and requiring harsher conditions, which can lead to side reactions or decomposition.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the yield and purity of this compound via direct bromination, careful optimization of reaction conditions is crucial. chemrxiv.orgscielo.br This involves a systematic study of various parameters.

Table 1: Parameters for Optimization of Direct Bromination

| Parameter | Considerations |

| Brominating Agent | The choice of brominating agent, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), can influence the reactivity and selectivity. orgsyn.org |

| Solvent | The solvent can affect the solubility of reactants and the stability of intermediates. Solvents like chloroform (B151607) and acetic acid have been used. mdpi.comresearchgate.net |

| Temperature | Reaction temperature plays a critical role. Lower temperatures may favor selectivity but decrease the reaction rate, while higher temperatures can lead to over-bromination and by-product formation. |

| Reaction Time | The duration of the reaction needs to be controlled to ensure complete conversion of the starting material without promoting side reactions. chemrxiv.orgscielo.br |

| Stoichiometry | The molar ratio of the brominating agent to the furan-2-carboxylic acid must be carefully controlled to favor dibromination. An excess of the brominating agent may be required. nih.gov |

Research has shown that a stepwise approach, where the first bromination is carried out under milder conditions followed by a second bromination under more forcing conditions, can sometimes provide better control over the regiochemistry.

Catalytic Approaches to Dibromofuran Carboxylic Acid Synthesis

The use of catalysts in the bromination of furan derivatives is an area of growing interest. nih.govnih.gov Catalysts can enhance the rate and selectivity of the reaction, often allowing for milder reaction conditions. Lewis acids or transition metal catalysts can be employed to activate either the furan ring or the brominating agent. researchgate.netresearchgate.net For instance, a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has been reported for the synthesis of 2,5-furandicarboxylic acid from 2-furoic acid, indicating the potential for catalytic methods in the functionalization of furan rings. nih.govresearchgate.net While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles of catalytic halogenation offer a promising avenue for future research to overcome the challenges of regioselectivity and harsh reaction conditions associated with non-catalytic methods. nih.govnih.gov

Functional Group Interconversions Leading to this compound

An alternative to direct bromination is the synthesis of this compound through the transformation of other functional groups on a pre-existing furan scaffold. ub.edufiveable.mesolubilityofthings.com This approach can offer better control over the final substitution pattern.

Precursor Compounds and Their Transformations

The synthesis can commence from furan derivatives that already possess the desired bromine atoms at the C3 and C5 positions, with a different functional group at the C2 position that can be converted into a carboxylic acid.

Table 2: Potential Precursor Compounds and Transformations

| Precursor Compound | Transformation to Carboxylic Acid |

| 3,5-Dibromo-2-furaldehyde | Oxidation of the aldehyde group using mild oxidizing agents. solubilityofthings.com |

| (3,5-Dibromofuran-2-yl)methanol | Oxidation of the primary alcohol to a carboxylic acid. solubilityofthings.comimperial.ac.uk |

| 2-Methyl-3,5-dibromofuran | Oxidation of the methyl group. |

| 3,5-Dibromo-2-cyanofuran | Hydrolysis of the nitrile group. |

The choice of precursor and the specific transformation method will depend on the availability of the starting materials and the compatibility of the functional groups with the required reagents. For example, the oxidation of an aldehyde to a carboxylic acid is a common and generally high-yielding reaction. solubilityofthings.com

Multistep Synthetic Sequences for Dibromofuran Scaffolds

In some cases, a multistep synthetic sequence is necessary to construct the 3,5-dibromofuran scaffold prior to the introduction or unmasking of the carboxylic acid group. This could involve:

Cyclization reactions: Building the furan ring from acyclic precursors that already contain the necessary bromine atoms or functional groups that can be converted to bromides.

Substitution reactions: Starting with a furan derivative that can be selectively functionalized at the desired positions. For instance, a furan with directing groups could be used to guide the bromination to the C3 and C5 positions, after which the directing groups are removed or modified.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of furan derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, this translates to the exploration of solvent-free reaction conditions, the development of atom-economical methods, and the application of sustainable catalytic systems for the selective halogenation of the furan ring.

Solvent-Free and Atom-Economical Methodologies

Traditional bromination reactions often rely on the use of hazardous solvents and produce significant amounts of waste. In contrast, solvent-free and atom-economical approaches offer a more sustainable alternative. One promising avenue is the use of solid brominating agents under solvent-free conditions, often facilitated by microwave irradiation.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. mdpi.comnih.gov For the synthesis of brominated furans, microwave irradiation can facilitate reactions in the absence of a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. guidechem.com

A potential solvent-free approach to this compound could involve the direct reaction of furan-2-carboxylic acid with a solid brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under microwave irradiation. wikipedia.orgresearchgate.net These reagents are safer and easier to handle than liquid bromine. masterorganicchemistry.com DBDMH, in particular, is an attractive option as it contains two bromine atoms, potentially leading to higher atom economy and reduced byproducts compared to NBS. manac-inc.co.jp

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green synthesis. scranton.edu Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. scranton.edu While the bromination of furan-2-carboxylic acid is a substitution reaction, the choice of reagents and reaction conditions can significantly impact its atom economy. The use of DBDMH is advantageous as it can theoretically provide two bromine atoms for the reaction, generating the less hazardous 5,5-dimethylhydantoin (B190458) as a byproduct. researchgate.net

Table 1: Comparison of Brominating Agents for Potential Solvent-Free Synthesis

| Brominating Agent | Molecular Weight ( g/mol ) | Active Br Content (%) | Byproduct | Byproduct MW ( g/mol ) |

| Bromine (Br₂) | 159.81 | 100 | HBr | 80.91 |

| N-Bromosuccinimide (NBS) | 177.98 | 44.9 | Succinimide | 99.07 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 55.9 | 5,5-Dimethylhydantoin | 128.13 |

This table provides a theoretical comparison of common brominating agents, highlighting the potential for improved atom economy with DBDMH.

Sustainable Catalysis in Furan Halogenation

The use of catalysts is a cornerstone of green chemistry, as they can enable more selective reactions, reduce reaction temperatures and times, and minimize waste. In the context of furan halogenation, the development of sustainable catalysts can lead to more efficient and environmentally benign syntheses of compounds like this compound.

While traditional Lewis acids like aluminum chloride have been used to catalyze the bromination of furan derivatives, they are often required in stoichiometric amounts and generate significant waste. nih.gov Greener alternatives include the use of solid acid catalysts, zeolites, or ionic liquids, which can often be recycled and reused.

Ionic liquids (ILs), which are salts with low melting points, have gained attention as green reaction media and catalysts for a variety of organic transformations, including the synthesis of furan derivatives. wikipedia.orgresearchgate.net Their low vapor pressure makes them a safer alternative to volatile organic solvents, and their tunable properties allow for the design of task-specific catalysts. A Brønsted acidic ionic liquid, for example, could potentially catalyze the selective bromination of furan-2-carboxylic acid under mild conditions. researchgate.net

Recent research has also explored the use of non-noble metal catalysts for various transformations of furan derivatives, which are more abundant and less expensive than precious metal catalysts. pearson.com While direct catalytic bromination of furan-2-carboxylic acid with these systems is not yet well-documented, the development of iron or copper-catalyzed halogenation reactions for other aromatic systems suggests a promising area for future research. guidechem.com

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, presents another sustainable approach. For instance, thiourea (B124793) derivatives have been shown to catalyze the dibromination of alkenes using DBDMH as the bromine source under mild, room temperature conditions. organic-chemistry.org The application of such organocatalytic systems to the selective bromination of the furan ring in furan-2-carboxylic acid could offer a metal-free and environmentally friendly synthetic route.

Table 2: Potential Sustainable Catalytic Systems for Furan Bromination

| Catalyst Type | Example Catalyst | Potential Advantages |

| Ionic Liquid | [Bmim]HSO₄ | Recyclable, low volatility, tunable acidity. researchgate.net |

| Organocatalyst | Thiourea Derivative | Metal-free, mild reaction conditions. organic-chemistry.org |

| Heterogeneous Catalyst | Zeolites | Recyclable, shape-selective catalysis. |

This table outlines potential sustainable catalytic systems for the bromination of furans based on green chemistry principles.

Chemical Reactivity and Derivatization Strategies of 3,5 Dibromofuran 2 Carboxylic Acid

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms on the furan (B31954) ring of 3,5-dibromofuran-2-carboxylic acid are susceptible to displacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. The Suzuki and Stille couplings are particularly relevant for the arylation, vinylation, or alkylation of this compound.

The Suzuki-Miyaura coupling reaction involves the reaction of the dibromofuran with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reactivity of the bromine atoms can be influenced by their position on the furan ring, and selective or double substitution can often be achieved by controlling the reaction conditions. rsc.orgnih.gov

The general scheme for a Suzuki-Miyaura reaction is: Ar-Br + R-B(OH)₂ → Ar-R

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) | Facilitates the catalytic cycle |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and catalyst |

| Temperature | Typically elevated (e.g., 80-120 °C) | To drive the reaction to completion |

The Stille coupling offers an alternative method for forming carbon-carbon bonds, utilizing an organotin reagent as the coupling partner. mdpi.comuwaterloo.ca This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. uwaterloo.canih.gov

A general representation of the Stille coupling is: Ar-Br + R-Sn(Alkyl)₃ → Ar-R

Table 2: General Parameters for Stille Coupling Reactions

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active catalytic species |

| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium center |

| Solvent | Toluene, THF, DMF | Provides the reaction medium |

| Temperature | Room temperature to reflux | Affects reaction rate |

The introduction of nitrogen and oxygen nucleophiles at the brominated positions of the furan ring can be accomplished through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method allows for the reaction of this compound with a variety of primary and secondary amines to yield the corresponding amino-substituted furans. libretexts.orgyoutube.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine being used. amazonaws.com

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgwikipedia.org While it often requires harsher conditions than palladium-catalyzed reactions, it provides a valuable alternative for the synthesis of aryl ethers, amines, and thioethers from this compound. wikipedia.orgorganic-chemistry.orgthermofisher.cn

Table 3: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Bond Formation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands | Copper-based (e.g., CuI, Cu powder) |

| Reaction Conditions | Generally milder temperatures | Often requires high temperatures (>210 °C) wikipedia.org |

| Substrate Scope | Broad scope for amines and aryl halides wikipedia.org | Traditionally required activated aryl halides wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₂CO₃, KOH |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C2 position of this compound is a key site for derivatization, allowing for the synthesis of esters, amides, alcohols, and acyl halides.

Esterification of this compound can be readily achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukathabascau.caresearchgate.net This is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. athabascau.camasterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation. organic-chemistry.org

Amidation involves the conversion of the carboxylic acid to an amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. nih.govyoutube.com Direct amidation of the carboxylic acid with an amine is also possible, often requiring high temperatures or the use of coupling agents to facilitate the dehydration process. researchgate.netyoutube.com

Table 4: Common Methods for Esterification and Amidation

| Transformation | Reagents | Key Features |

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Reversible, driven by excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, high yields. organic-chemistry.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process, generally high yielding. nih.govyoutube.com |

| Direct Amidation | Amine, high temperature or coupling agent | Forms a stable amide bond. researchgate.net |

The carboxylic acid group can be reduced to a primary alcohol, yielding (3,5-dibromofuran-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Alternative methods using borane (B79455) reagents (BH₃-THF or BH₃-SMe₂) can also be effective. commonorganicchemistry.com More recently, catalytic methods using manganese complexes have been developed for the hydrosilylation of carboxylic acids to alcohols under milder conditions. nih.gov

The resulting alcohol, (3,5-dibromofuran-2-yl)methanol, is a versatile intermediate that can undergo further functionalization, such as conversion to halides, ethers, or other derivatives.

Conversion of the carboxylic acid to an acyl halide provides a highly reactive intermediate for further synthetic transformations. Acyl chlorides are commonly prepared using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The synthesis of acyl fluorides from carboxylic acids has gained interest due to their unique reactivity and stability. cas.cn Deoxyfluorinating reagents such as Deoxo-Fluor or the more recently developed CpFluor can efficiently convert carboxylic acids, including this compound, into their corresponding acyl fluorides under neutral conditions. cas.cnorganic-chemistry.org These acyl fluorides can then be used in a variety of subsequent reactions, such as one-pot amidation processes. cas.cn

Table 5: Reagents for the Conversion of Carboxylic Acids to Acyl Halides

| Target Acyl Halide | Reagent |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) libretexts.org |

| Acyl Fluoride | Deoxo-Fluor, CpFluor, XtalFluor-E cas.cnorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used reaction to form C(sp²)–C(sp²) bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. harvard.edulibretexts.org For substrates with multiple halogen atoms, such as this compound, the regioselectivity of the coupling is a critical consideration.

In related dihalogenated heterocyclic systems, the position of coupling can often be controlled by the reaction conditions. For instance, in the Stille couplings of 3,5-dibromo-2-pyrone, a close analog, the reaction typically occurs at the C3 position. However, the addition of a copper(I) co-catalyst can switch the selectivity to favor coupling at the C5 position. researchgate.net A similar level of regiocontrol is anticipated for the Suzuki-Miyaura coupling of this compound, where factors like the choice of palladium catalyst, ligand, base, and temperature can influence whether the C3-Br or C5-Br bond reacts preferentially. researchgate.netbeilstein-journals.org

Generally, the carbon-halogen bond at a position alpha to a heteroatom (C5 in furan) is more electron-deficient and can be more susceptible to oxidative addition to the Pd(0) catalyst. This suggests that mono-arylation might preferentially occur at the C5 position. Subsequent coupling at the C3 position would require more forcing conditions to afford a 3,5-diaryl-furan-2-carboxylic acid derivative.

Table 1: Examples of Regioselective Suzuki-Miyaura Coupling in Related Dihalo-Heterocycles

| Starting Material | Boronic Acid | Catalyst/Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, rt | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, reflux | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |

This table presents data for analogous compounds to illustrate the principles of regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.org This reaction is a cornerstone for introducing C(sp) hybridized carbons onto aromatic scaffolds.

For this compound, Sonogashira coupling offers a pathway to synthesize 3-alkynyl-5-bromo-, 5-alkynyl-3-bromo-, or 3,5-dialkynylfuran derivatives. The principles of chemoselectivity and regioselectivity are paramount. Research on polyhalogenated pyridines has demonstrated that highly selective mono- or poly-alkynylations can be achieved by carefully tuning the reaction conditions. rsc.orgnih.gov It is often possible to achieve selective coupling at the more reactive halogen site first, followed by a second coupling at the less reactive site under different conditions. rsc.org

In the context of 3,5-dibromo-4-pyrones, selective Sonogashira coupling has also been demonstrated, reinforcing the applicability of this methodology to related heterocyclic systems. researchgate.net For this compound, it is expected that the C5-Br bond would react preferentially under milder conditions, allowing for the isolation of 5-alkynyl-3-bromofuran-2-carboxylic acid. A subsequent, more forcing Sonogashira coupling could then introduce a second alkyne at the C3 position.

Table 2: Examples of Regioselective Sonogashira Coupling in a Polyhalo-Heterocycle

| Starting Material | Alkyne | Catalyst/Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / THF | 3,5-Dibromo-2-chloro-6-(phenylethynyl)pyridine | rsc.orgnih.gov |

This table presents data for an analogous compound to illustrate the principles of regioselective Sonogashira coupling.

Other Transition Metal-Mediated Transformations

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed transformations like the Heck and Stille couplings are valuable for derivatizing this compound.

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This could be applied to introduce vinyl groups at the C3 or C5 positions of the furan ring. Regioselectivity would again be a key factor, likely favoring initial reaction at the C5 position. beilstein-journals.org

The Stille reaction utilizes an organotin reagent as the coupling partner. harvard.edu It is known for its tolerance of a wide range of functional groups. For 3,5-dibromo-2-pyrone, Stille couplings proceed regioselectively at the C3 position, which is electronically distinct from the C5 position. researchgate.net This highlights that the choice of coupling reaction (Stille vs. Suzuki) can be a tool to direct functionalization to a specific site on the heterocyclic ring.

Electrophilic Aromatic Substitution on the Furan Ring System (if applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. However, its applicability to this compound is highly limited. The furan ring is inherently electron-rich and susceptible to electrophilic attack. Nevertheless, the presence of three strongly electron-withdrawing and deactivating groups—two bromine atoms and a carboxylic acid—significantly reduces the nucleophilicity of the furan ring. youtube.com

These deactivating groups pull electron density from the ring, making it resistant to attack by electrophiles. Any potential EAS reaction, such as nitration or further halogenation, would require extremely harsh conditions and would likely result in low yields or decomposition of the starting material. Therefore, electrophilic aromatic substitution is not considered a synthetically viable strategy for the further functionalization of this compound.

Chemo- and Regioselective Manipulations

The synthetic utility of this compound is defined by the ability to selectively manipulate its three functional sites: the C3-Br bond, the C5-Br bond, and the C2-carboxylic acid group.

Regioselectivity in cross-coupling reactions is the most critical aspect. As discussed, the differential reactivity of the C3-Br and C5-Br bonds allows for stepwise functionalization. The general observation in similar heterocyclic systems is that the C5 position (alpha to the oxygen) is more reactive towards oxidative addition in palladium-catalyzed couplings. This allows for a strategy where a substituent is first introduced at C5 under relatively mild conditions. The remaining C3-Br bond can then be subjected to a second, different coupling reaction under more forcing conditions, leading to the synthesis of 3,5-disubstituted furans with two different appended groups. The choice of reaction conditions—catalyst, ligand, base, solvent, and temperature—is crucial for controlling this selectivity. researchgate.netnih.gov

Chemoselectivity involves differentiating between the reactivity of the C-Br bonds and the carboxylic acid. The carboxylic acid group can undergo typical reactions like esterification or amidation. These transformations can be performed selectively without disturbing the C-Br bonds. In fact, it is common practice to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to performing cross-coupling reactions. This can improve solubility and, in some cases, prevent potential side reactions where the acidic proton interferes with the basic conditions of the coupling. The ester can then be hydrolyzed back to the carboxylic acid in a final step if desired.

Spectroscopic and Structural Analysis of this compound Faces Data Scarcity

A comprehensive analysis of the chemical compound this compound reveals a significant lack of publicly available, detailed spectroscopic data. Despite extensive searches of scientific databases and literature, specific experimental or high-quality predicted spectral data for this particular molecule remains elusive. This data gap prevents a thorough and precise elucidation of its structure and spectroscopic properties as requested.

The intended investigation was to focus on an advanced spectroscopic and structural elucidation of this compound, with a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. However, the absence of dedicated research findings and spectral data for this specific compound in the public domain makes a scientifically rigorous article on this topic currently unfeasible.

While general principles of spectroscopy can provide theoretical estimations for the expected spectral characteristics of this compound based on its functional groups, such an analysis would be speculative. For instance, data for isomeric compounds such as 3,4-Dibromofuran-2-carboxylic acid and 4,5-Dibromofuran-2-carboxylic acid are available nih.govbldpharm.comescientificsolutions.com, but these cannot be directly extrapolated to the 3,5-dibromo isomer with the required accuracy.

The planned detailed analysis, which was to include:

¹H NMR Spectroscopy: Analysis of the chemical shifts and coupling constants for the single aromatic proton and the carboxylic acid proton.

¹³C NMR Spectroscopy: Assignment of the resonances for the five carbon atoms of the furan ring and the carbonyl group.

Two-Dimensional NMR Techniques: Discussion of techniques like COSY and HMBC to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identification of the characteristic stretching vibrations for the carbonyl group, as well as the aromatic C-H and C-Br bonds.

cannot be completed without the foundational spectral data.

Further research and publication of the spectroscopic data for this compound are necessary to enable a detailed and accurate analysis as outlined.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromofuran 2 Carboxylic Acid

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For 3,5-Dibromofuran-2-carboxylic acid (C₅H₂Br₂O₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, and M+4 peak pattern, where M is the molecular ion containing two ⁷⁹Br isotopes, M+2 contains one ⁷⁹Br and one ⁸¹Br, and M+4 contains two ⁸¹Br isotopes. The relative intensity of these peaks is approximately 1:2:1. youtube.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ (with ²x⁷⁹Br) | C₅H₂⁷⁹Br₂O₃ | 267.8371 |

| [M+2]⁺ (with ¹x⁷⁹Br, ¹x⁸¹Br) | C₅H₂⁷⁹Br⁸¹BrO₃ | 269.8350 |

| [M+4]⁺ (with ²x⁸¹Br) | C₅H₂⁸¹Br₂O₃ | 271.8329 |

| [M-H]⁻ (with ²x⁷⁹Br) | C₅H⁷⁹Br₂O₃ | 266.8292 |

| [M-H]⁻ (with ¹x⁷⁹Br, ¹x⁸¹Br) | C₅H⁷⁹Br⁸¹BrO₃ | 268.8272 |

| [M-H]⁻ (with ²x⁸¹Br) | C₅H⁸¹Br₂O₃ | 270.8251 |

Note: The calculated masses are based on the most common isotopes of each element. The actual HRMS spectrum would show a cluster of peaks corresponding to the isotopic distribution of bromine.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). This provides valuable information about the molecule's structure. For this compound, fragmentation is expected to occur at the carboxylic acid group and the furan (B31954) ring. libretexts.org

A likely initial fragmentation step is the loss of the carboxylic acid group as CO₂ (decarboxylation), a common pathway for carboxylic acids. libretexts.org This would result in a significant fragment ion. Subsequent fragmentation could involve the loss of one or both bromine atoms, or the cleavage of the furan ring.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (Da) |

| 269.8 (M⁺) | Decarboxylation | 225.8 | 44.0 (CO₂) |

| 269.8 (M⁺) | Loss of Br | 190.9 | 78.9 (Br) |

| 225.8 | Loss of Br | 146.9 | 78.9 (Br) |

| 190.9 | Decarboxylation | 146.9 | 44.0 (CO₂) |

Note: The m/z values are nominal masses for simplicity. The actual spectrum would show isotopic patterns for bromine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

Molecular Geometry and Conformation

The molecular structure of this compound consists of a planar five-membered furan ring. The carboxylic acid group at the 2-position is also expected to be largely planar. The relative orientation of the carboxylic acid group with respect to the furan ring is a key conformational feature. It is likely that the molecule adopts a conformation where the carbonyl oxygen of the carboxylic acid is oriented away from the furan ring to minimize steric hindrance.

Table 3: Predicted Bond Lengths and Angles for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C-Br | ~1.85 - 1.90 |

| Bond Length (Å) | C=O | ~1.20 - 1.25 |

| Bond Length (Å) | C-O (acid) | ~1.30 - 1.35 |

| Bond Angle (°) | O-C-C (ring) | ~110 - 115 |

| Bond Angle (°) | C-C-COOH | ~125 - 130 |

Note: These values are estimations based on data from similar structures.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Theoretical and Computational Investigations on 3,5 Dibromofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov For 3,5-Dibromofuran-2-carboxylic acid, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular characteristics. nih.govresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are largely dictated by the interplay between the aromatic furan (B31954) ring, the electron-withdrawing bromine substituents, and the carboxylic acid group. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

The HOMO is expected to be distributed over the furan ring, while the LUMO is likely to be localized more towards the carboxylic acid group and the C-Br bonds. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) surface would likely show negative potential regions around the oxygen atoms of the carboxylic acid and the furan ring, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atom of the hydroxyl group. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 2.8 eV |

| Ionization Potential | 7.5 eV |

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. Key vibrational frequencies would include the O-H stretching of the carboxylic acid (around 3500-3300 cm⁻¹), the C=O stretching (around 1700-1750 cm⁻¹), C-O stretching, and the characteristic vibrations of the furan ring and C-Br bonds. chemrxiv.org

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir The electron-withdrawing nature of the bromine atoms and the carboxylic acid group would significantly influence the chemical shifts of the furan ring protons and carbons.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra. nih.gov The transitions would likely be of π → π* and n → π* character, with the wavelength of maximum absorption (λ_max) being influenced by the solvent environment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | ν(O-H) | 3450 cm⁻¹ |

| FT-IR | ν(C=O) | 1725 cm⁻¹ |

| ¹H NMR | δ (furan H) | 7.0-7.5 ppm |

| ¹³C NMR | δ (C=O) | 165-170 ppm |

| UV-Vis | λ_max | 280 nm |

Conformational Analysis and Stability

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the furan ring. A potential energy surface (PES) scan for the rotation around the C-C bond connecting the carboxylic acid to the furan ring can identify the most stable conformers. researchgate.net The planarity of the molecule is a key factor, with the most stable conformation likely being the one where the carboxylic acid group is coplanar with the furan ring to maximize conjugation. Intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen could also play a role in stabilizing certain conformations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and kinetics of different pathways.

Computational Modeling of Synthetic Pathways

The synthesis of this compound could potentially involve the bromination of furan-2-carboxylic acid. DFT calculations can be used to model this reaction, for instance, via an electrophilic substitution mechanism. The calculations can help in understanding the regioselectivity of the bromination, explaining why the bromine atoms are directed to the 3 and 5 positions. Another potential route could be the oxidation of 3,5-dibromo-2-furaldehyde. Computational modeling can assess the feasibility of different oxidizing agents and reaction conditions.

Elucidation of Reaction Energetics and Kinetics

For a given synthetic route, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. louisville.edu This allows for the determination of the reaction's thermodynamic and kinetic parameters.

For example, in a proposed bromination reaction, the activation energy for the formation of the sigma complex at each position of the furan ring can be calculated to rationalize the observed regioselectivity. The reaction profile would illustrate the energy changes along the reaction coordinate, highlighting the rate-determining step.

Table 3: Hypothetical Energetics for the Bromination of Furan-2-carboxylic Acid

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

| Formation of 3-bromo intermediate | -15 | -12 | 18 |

| Formation of 5-bromo intermediate | -18 | -15 | 15 |

| Formation of 3,5-dibromo product | -12 | -9 | 20 |

These computational studies provide a molecular-level understanding of the properties and reactivity of this compound, guiding future experimental work on its synthesis and application.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling for this compound involves the development of mathematical models that correlate the compound's structural features with its physicochemical properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in public literature, the methodologies are well-established and can be hypothetically applied to this molecule. Such studies are crucial for predicting the behavior of the compound in various systems, aiding in the design of new molecules with desired properties and reducing the need for extensive experimental testing.

A typical QSPR study for this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize the chemical structure of the molecule from different perspectives. They can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, constitutional descriptors would include the molecular weight and the count of bromine atoms, while topological indices would describe the atomic connectivity within the furan ring and its substituents.

Following the generation of descriptors, a statistical method, commonly Multiple Linear Regression (MLR), is employed to build a mathematical equation linking a set of descriptors to a specific property. nih.govresearchgate.net The goal is to select a subset of descriptors that provides the best predictive model for a property of interest, such as boiling point, solubility, or a measure of biological activity. The quality of the QSPR model is evaluated using various statistical parameters like the coefficient of determination (R²), the standard deviation (SD), and the Fischer statistic (F). researchgate.net

For example, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, might take the following form:

logP = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β values are the regression coefficients determined from the statistical analysis. A study on a benzodioxane substituted chalcone (B49325) derivative calculated the n-octanol/water partition coefficient (logPow) to be 3.57, indicating a lipophilic character, a property that could be similarly modeled for this compound. euroasiajournal.org

The table below illustrates a hypothetical set of descriptors that could be used in a QSPR model for this compound and its related isomers to predict a specific property.

| Compound | Molecular Weight ( g/mol ) | Number of Bromine Atoms | Dipole Moment (Debye) | Predicted Property (e.g., logP) |

| This compound | 269.88 | 2 | Hypothetical Value | Hypothetical Value |

| 3,4-Dibromofuran-2-carboxylic acid | 269.88 | 2 | Hypothetical Value | Hypothetical Value |

| 5-Bromofuran-2-carboxylic acid | 190.98 | 1 | Hypothetical Value | Hypothetical Value |

| Furan-2-carboxylic acid | 112.08 | 0 | Hypothetical Value | Hypothetical Value |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior at the atomic level, including its interactions with other molecules such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time.

A key application of MD simulations for this compound would be to investigate its interaction with biological targets, such as enzymes or receptors. This is particularly relevant if the compound is being explored for potential therapeutic applications. The process would involve setting up a simulation system containing the ligand (this compound) and the target protein in a simulated physiological environment (e.g., a water box with ions). The simulation would then reveal the dynamics of the binding process, the stability of the ligand-protein complex, and the specific intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the complex.

For example, MD simulations could elucidate the conformational changes in both the ligand and the protein upon binding. Analysis of the simulation trajectory can identify key amino acid residues in the binding pocket that form persistent interactions with the dibromofuran moiety, the carboxylic acid group, or the bromine atoms of the ligand. Studies on other carboxylic acids have successfully used MD simulations to understand their interfacial behavior and binding affinities. nih.govresearchgate.net

The stability of the simulated system is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD suggests that the system has reached equilibrium. The flexibility of different parts of the protein can be analyzed through the root-mean-square fluctuation (RMSF) of individual residues.

The following table provides a hypothetical summary of results from an MD simulation of this compound in a protein binding pocket.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD of Protein | 2.5 Å | Indicates the stability of the protein structure during the simulation. |

| Average RMSD of Ligand | 1.2 Å | Shows the stability of the ligand's position within the binding site. |

| Key Interacting Residues | TYR 250, ARG 120 | Amino acids forming significant non-covalent interactions with the ligand. |

| Predominant Interaction Types | Hydrogen Bond, Halogen Bond | The nature of the forces stabilizing the ligand-protein complex. |

This table contains hypothetical data for illustrative purposes.

Such simulations are instrumental in understanding the molecular basis of a compound's activity and can guide the rational design of more potent and selective analogs.

Strategic Utility in Organic Synthesis and Functional Material Development

As a Building Block in Complex Organic Molecule Synthesis

The inherent functionalities of 3,5-Dibromofuran-2-carboxylic acid make it a valuable precursor in synthetic organic chemistry. The two bromine atoms serve as handles for carbon-carbon bond formation through various cross-coupling reactions, while the carboxylic acid group can undergo a wide range of transformations or direct other reactions.

Precursor for Advanced Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of advanced and highly substituted heterocyclic systems. The bromine atoms are amenable to substitution via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 3- and 5-positions of the furan (B31954) ring, leading to complex furan-based scaffolds.

The carboxylic acid group can be converted into other functional groups like esters, amides, or acid chlorides. These derivatives can then participate in further synthetic transformations, including intramolecular cyclizations, to construct fused heterocyclic systems. For instance, conversion to an acyl chloride followed by reaction with a suitable dinucleophile could yield bicyclic or polycyclic structures containing the furan moiety. The Meerwein arylation of furan-2-carboxylic acid has been shown to be a viable method for creating 5-arylfuran-2-carboxylic acids, which are themselves useful reagents for designing more complex heterocyclic compounds like thiadiazoles and oxadiazoles. This highlights the general utility of the furan-2-carboxylic acid scaffold in building diverse heterocyclic structures.

Role in Natural Product Synthesis Scaffolds (if applicable, without clinical focus)

While furan and benzofuran (B130515) rings are components of various natural products, the direct application of this compound as a starting material or key intermediate in the total synthesis of specific natural products is not prominently documented in publicly available scientific literature. The synthesis of many furan-containing natural products often involves the construction of the furan ring itself during the synthetic sequence rather than starting with a pre-functionalized furan. However, its potential as a scaffold exists, should a synthetic strategy require a pre-brominated furan-2-carboxylic acid unit.

Applications in Materials Science

The unique electronic and structural properties of the furan ring make it an attractive component for advanced materials. Halogenated furans, in particular, serve as key precursors for polymeric materials and compounds with specific electronic properties.

Precursors for Polymeric and Oligomeric Materials

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. The most well-known example is poly(ethylene furandicarboxylate) (PEF), derived from 2,5-furandicarboxylic acid (FDCA), which is viewed as a bio-based substitute for PET.

Although this compound is a mono-carboxylic acid, it can be envisioned as a precursor for novel polymers. For example, it could be used to introduce furan moieties as pendant groups on a polymer backbone, which could then be post-functionalized by leveraging the reactivity of the bromine atoms. Alternatively, the bromine atoms could be converted to other functional groups, such as carboxylic acids or alcohols, through established chemical transformations. This would create a di- or tri-functional monomer that could then undergo polycondensation reactions to form novel furan-containing polyesters or polyamides.

Integration into Conductive Polymers or Electronic Materials

Heterocyclic aromatic compounds, including furans and thiophenes, are fundamental building blocks for organic electronic materials due to their ability to support charge transport. The thiophene (B33073) analogue, 3,5-dibromothiophene-2-carboxylic acid, is noted for its utility in developing conductive polymers and organic electronic materials. The bromine atoms on such heterocyclic rings are excellent leaving groups for metal-catalyzed polymerization reactions, such as Grignard metathesis (GRIM) or Stille polymerization, to form conjugated polymers.

By analogy, this compound is a promising precursor for furan-based conductive polymers. The polymerization would proceed through the coupling at the 3- and 5-positions, creating a conjugated polyfuran backbone. The carboxylic acid group would remain as a functional handle along the polymer chain, allowing for the tuning of properties like solubility, processability, and electronic characteristics, or for anchoring the polymer to surfaces.

Role in the Study of Enzyme-Catalyzed Reactions Involving Furan Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic modification of furan derivatives is an active area of research, particularly focused on the production of platform chemicals from biomass. A notable example is the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to produce 2,5-furandicarboxylic acid (FDCA), a key monomer for bioplastics. Specific oxidoreductases have been identified that can perform the multiple oxidation steps required for this conversion with high efficiency under mild conditions.

While specific studies detailing the enzymatic transformation of this compound are not widely reported, this compound represents a potential substrate for investigating the activity and specificity of various enzymes. For example, it could be used to screen for novel dehalogenase enzymes capable of selectively removing bromine from the furan ring. Furthermore, it could serve as a tool to probe the substrate tolerance of known oxidases or reductases that act on furan derivatives, providing insights into their active site architecture and reaction mechanisms.

Utilization in the Development of Catalytic Systems (if applicable)

Information regarding the direct utilization of this compound in the development of catalytic systems is not currently available in the reviewed literature. However, its potential as a precursor to catalytic species can be considered. The furan scaffold, functionalized with bromine atoms, could be used to synthesize ligands for transition metal catalysts. For example, the bromine atoms could be displaced by phosphorus- or nitrogen-containing nucleophiles to create novel phosphine (B1218219) or amine ligands. The properties of the resulting metal complexes would be influenced by the electronic nature of the furan ring and the specific substituents.

Future Research Directions and Unexplored Avenues for 3,5 Dibromofuran 2 Carboxylic Acid

Development of Novel and More Efficient Synthetic Routes

Currently, the synthesis of 3,5-Dibromofuran-2-carboxylic acid is not as well-documented as that of its isomers. Future research should focus on developing stereospecific and high-yield synthetic pathways. Investigating novel starting materials and catalytic systems could lead to more economical and environmentally friendly production methods. Exploring enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable alternatives to traditional organic synthesis. A key challenge will be the selective introduction of bromine atoms at the 3 and 5 positions while preserving the carboxylic acid functionality.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely unexplored. The two bromine atoms at positions 3 and 5 offer distinct electronic environments, which could be exploited for selective functionalization. Future research should investigate:

Selective Cross-Coupling Reactions: A systematic study of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, at the C3 and C5 positions is warranted. nih.govrsc.orglibretexts.org The differential reactivity of the two C-Br bonds could allow for sequential and site-selective introduction of different substituents, leading to a wide array of novel furan (B31954) derivatives.

Metal-Halogen Exchange: Investigating the use of organolithium or Grignard reagents to perform selective metal-halogen exchange at one of the bromine positions could open up pathways to a variety of derivatives through reactions with different electrophiles.

Decarboxylative Functionalization: The carboxylic acid group could be a handle for decarboxylative cross-coupling reactions, providing a route to 3,5-dibromofuran, a valuable precursor for further derivatization.

Integration into Advanced Material Architectures

The rigid furan core and the presence of heavy bromine atoms suggest that derivatives of this compound could be valuable components in advanced materials. Future research could focus on:

Conducting Polymers: Incorporating this furan derivative into conjugated polymer backbones could lead to new materials with interesting electronic and photophysical properties. The bromine atoms could be retained to enhance interchain interactions or functionalized to tune the material's properties.

Flame Retardants: The high bromine content of the molecule suggests potential applications as a reactive flame retardant, where it could be chemically incorporated into polymer matrices to enhance their fire resistance.

Liquid Crystals: The rod-like shape of molecules derived from this compound could be exploited in the design of novel liquid crystalline materials.

Detailed Investigation of Stereochemical Aspects in Derivatives (if applicable)

While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules. For instance, the introduction of a chiral substituent via cross-coupling or the formation of a chiral center during a subsequent reaction would necessitate a thorough investigation of the stereochemical outcomes. Future work in this area could involve the development of asymmetric syntheses to access enantiomerically pure derivatives and the study of their chiroptical properties.

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling can play a crucial role in guiding future research efforts. Density Functional Theory (DFT) calculations can be employed to:

Predict the reactivity of the different positions on the furan ring, aiding in the design of selective synthetic strategies. mdpi.com

Simulate the electronic and photophysical properties of potential derivatives for materials science applications.

Elucidate the mechanisms of proposed reactions, helping to optimize reaction conditions. researchgate.net

By computationally screening potential derivatives for desired properties, experimental efforts can be more focused and efficient.

Advanced Mechanistic Studies of its Transformations

A fundamental understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations. Advanced mechanistic studies on the reactions of this compound could involve:

Kinetic Studies: Investigating the kinetics of cross-coupling reactions to understand the relative reactivity of the C3-Br and C5-Br bonds.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR, to identify and characterize reaction intermediates.

Isotope Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms throughout a reaction.

These studies will provide valuable insights into the factors that govern the selectivity and efficiency of its transformations, paving the way for the rational design of new synthetic methods and applications. rsc.org

Conclusion

Summary of Key Research Findings

Research into polysubstituted furans, including brominated furan-2-carboxylic acids, highlights their significant role as versatile intermediates in organic synthesis. While specific studies focusing exclusively on 3,5-Dibromofuran-2-carboxylic acid are not extensively detailed in the reviewed literature, the collective findings on its isomers and related structures provide a clear picture of its synthetic potential. Key findings in this chemical class revolve around the strategic use of the furan (B31954) core and its functional groups.

Notably, investigations into related compounds like 2,3-Dibromofuran-5-carboxylic acid have shown that the presence and position of halo-substituents can significantly influence reactivity in reactions such as the intramolecular Diels-Alder reaction. chemicalbook.com The bromine atoms on the furan ring are recognized as valuable handles for modification, often participating in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures. The carboxylic acid group at the C-2 position provides a readily available site for derivatization into esters, amides, and other functional groups, further expanding its utility as a building block. The synthesis of various benzofuran-2-carboxylic acids, for example, often proceeds from appropriately substituted precursors, underscoring the importance of such foundational molecules. nih.gov

Broader Implications for Furan Chemistry

The study of molecules like this compound has broader implications for the field of furan chemistry. Furans are a prominent class of heterocyclic compounds, widely found in nature and in compounds of high industrial and pharmaceutical interest. researchgate.net The ability to selectively functionalize the furan ring at multiple positions is crucial for developing new materials and therapeutic agents.

Polysubstituted furans serve as "privileged structures" in medicinal chemistry and as versatile synthons for organic materials. researchgate.net The differential reactivity between the two bromine atoms (at positions 3 and 5) and the carboxylic acid group in the target molecule offers a pathway for controlled, stepwise synthesis. This allows chemists to build molecular complexity in a predictable manner, a cornerstone of modern synthetic strategy. The chemistry of such compounds contributes significantly to the synthetic toolbox available for creating libraries of novel furan derivatives, which can then be screened for desired properties.

Prospective Impact on Related Fields of Chemical Research

The prospective impact of this compound and related compounds extends into several fields of chemical research, most notably medicinal chemistry and materials science. The furan nucleus is a core component of many biologically active compounds. researchgate.net Derivatives of benzofurancarboxylic acid, for instance, have been synthesized and evaluated for antimicrobial activity against various bacteria and yeasts. mdpi.com By serving as a scaffold, this compound can be used to generate novel derivatives with potential therapeutic applications.

In materials science, aromatic carboxylic acids are extensively used as building blocks for creating metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have applications in gas storage, catalysis, and sensing. The rigid structure of the furan ring, combined with the coordinating ability of the carboxylate group, makes it a candidate for designing new functional materials with unique structural and electronic properties. The presence of bromine atoms also offers a route to further modify these materials post-synthesis.

常见问题

Q. What are the standard synthetic routes for preparing 3,5-Dibromofuran-2-carboxylic acid, and how can selectivity for the 3,5-dibromo substitution be ensured?

The compound is synthesized via bromination of furan-2-carboxylic acid using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Reaction conditions (e.g., temperature, stoichiometry, and catalyst concentration) are tightly controlled to favor dibromination at the 3 and 5 positions. Industrial-scale production employs similar methods but optimizes reactor design and purification techniques (e.g., crystallization) to enhance yield and purity .

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify bromine substitution patterns and carboxylic acid presence.

- IR spectroscopy to confirm the carbonyl (C=O) stretch (~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation (269.88 g/mol).

- Melting point analysis (169–173°C) to assess purity. PubChem and EPA DSSTox provide canonical SMILES (C1=C(OC(=C1Br)C(=O)O)Br) and molecular formula (C₅H₂Br₂O₃) for cross-referencing .

Q. What biological activities have been reported for this compound, and what are the associated mechanisms?

- Antimicrobial activity : Exhibits MIC values of 16–64 µg/mL against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative strains (e.g., E. coli), likely via membrane disruption or enzyme inhibition .

- Protein tyrosine kinase (PTK) inhibition : Derivatives show IC₅₀ values as low as 4.66 µM, outperforming genistein (13.65 µM). This suggests competitive binding to ATP-binding sites in PTKs, relevant to cancer therapeutics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts or over-oxidation during synthesis?

- Catalyst tuning : AlBr₃ may offer better regioselectivity than Fe due to stronger Lewis acidity.

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions.

- Stoichiometric adjustments : Limiting Br₂ to 2 equivalents prevents over-bromination. Post-reaction purification (e.g., recrystallization in polar solvents) isolates the desired product .

Q. What experimental strategies resolve discrepancies in reported antimicrobial activity across bacterial strains?

Discrepancies in MIC values (e.g., 16 µg/mL for B. subtilis vs. 64 µg/mL for E. coli) may arise from:

- Strain-specific permeability : Gram-negative outer membrane barriers reduce compound uptake.

- Culture conditions : Variations in pH, nutrient availability, or biofilm formation alter efficacy. Standardized protocols (CLSI guidelines) and cytotoxicity assays (e.g., mammalian cell lines) ensure reproducibility and specificity .

Q. How can derivatives of this compound be designed to enhance kinase inhibitory potency?

- Functional group modifications : Replace the carboxylic acid with ester or amide groups to improve cell permeability.

- Bromine substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance PTK binding. Structure-activity relationship (SAR) studies guided by docking simulations (e.g., AutoDock) can prioritize synthetic targets .

Q. What methodologies address conflicting data on cytochrome P450 inhibition mechanisms?

- Enzyme kinetics assays : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots.

- Metabolite profiling : LC-MS/MS identifies whether the compound or its derivatives (e.g., oxidized forms) are active inhibitors. Cross-validation with recombinant P450 isoforms (e.g., CYP3A4) clarifies isoform specificity .

Methodological Considerations

Q. How should researchers validate the purity of this compound for biological assays?

- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Confirm Br content matches theoretical values (59.3% by mass).

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .

Q. What computational tools are suitable for predicting reactivity in substitution reactions?

- Density Functional Theory (DFT) : Models transition states for nucleophilic aromatic substitution (SNAr) at bromine sites.

- Retrosynthesis software : Tools leveraging Reaxys or Pistachio databases propose feasible routes for derivative synthesis .

Data Contradiction Analysis

Q. How to reconcile differences in reported IC₅₀ values for kinase inhibition across studies?

Variability may stem from:

- Assay conditions : ATP concentration, incubation time, and enzyme source (e.g., recombinant vs. cell lysate).

- Compound stability : Degradation in DMSO or aqueous buffers reduces apparent potency.

Standardized protocols (e.g., Eurofins KinaseProfiler) and stability studies (e.g., HPLC monitoring) mitigate discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。